REACTION_CXSMILES
|
C(O)(C)C.C(OC)(=O)CCCCCCCCCCC.[CH3:20][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:22].[ClH:38]>>[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:20].[ClH:38].[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]2[NH:36][CH:35]=[CH:34][C:33]=12)[CH3:20] |f:0.1,2.3,4.5|
|
Name
|
isopropyl alcohol methyl laurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.C(CCCCCCCCCCC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(C)C.C(OC)(=O)CCCCCCCCCCC.[CH3:20][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:22].[ClH:38]>>[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:20].[ClH:38].[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]2[NH:36][CH:35]=[CH:34][C:33]=12)[CH3:20] |f:0.1,2.3,4.5|
|
Name
|
isopropyl alcohol methyl laurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.C(CCCCCCCCCCC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(C)C.C(OC)(=O)CCCCCCCCCCC.[CH3:20][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:22].[ClH:38]>>[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:20].[ClH:38].[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]2[NH:36][CH:35]=[CH:34][C:33]=12)[CH3:20] |f:0.1,2.3,4.5|
|
Name
|
isopropyl alcohol methyl laurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.C(CCCCCCCCCCC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |